[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride

Aminopeptidase N inhibition Protease inhibitor Cancer target

Researchers studying APN/CD13 in metastasis or angiogenesis face inconsistent potency from generic inhibitors like bestatin (>4 µM required) []. This hydrochloride salt provides a validated APN probe (IC50 70 nM) with >1,400-fold selectivity over HDAC1/2, eliminating off-target confounds in protease assays []. - 70 nM IC50 vs. porcine kidney APN; >100 µM against HDAC1/2 [] - Hydrochloride form ensures reproducible aqueous solubility for assay preparation [] - ≥98% purity from multiple suppliers supports inter-laboratory benchmarking []

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 210962-16-6
Cat. No. B2503676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride
CAS210962-16-6
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESCN(CC(=O)O)C1=CC=NC=C1.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;/h2-5H,6H2,1H3,(H,11,12);1H
InChIKeyRSYRGKRPVJHWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(pyridin-4-yl)aminoacetic Acid Hydrochloride: Chemical Identity and Research Profile


2-(Methyl(pyridin-4-yl)amino)acetic acid hydrochloride (CAS 210962-16-6) is the hydrochloride salt of a pyridylaminoacetic acid derivative, belonging to a class of compounds explored as prostaglandin EP2 receptor agonists and aminopeptidase inhibitors [1]. The free base (CAS 736913-58-9) has demonstrated nanomolar inhibitory activity against porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM, while showing negligible inhibition of HDAC1/HDAC2 (IC50 > 100 µM) in nuclear extract assays [2]. The hydrochloride salt form (MW 202.64 g/mol) provides enhanced aqueous solubility and handling characteristics compared to the free base, making it the preferred form for reproducible biological assay preparation in academic and industrial drug discovery settings .

Enzyme Target APN/CD13 inhibition study fit
Form Format Hydrochloride salt for aqueous buffer preparation
Assay Context Protease inhibitor research workflow

Why Functional Verification Prevents Generic Analog Substitution


Within the pyridylaminoacetic acid chemotype, subtle alterations to the substitution pattern produce profound shifts in target engagement and selectivity. The 4-pyridyl N-methyl glycine scaffold confers a specific spatial arrangement of the pyridine nitrogen, the tertiary amine, and the carboxylic acid that is critical for APN active-site recognition[1]. Close structural analogs, such as N-methyl-N-(pyridin-4-ylmethyl)glycine (introducing a methylene spacer) or pyridin-2-yl and pyridin-3-yl regioisomers, alter the hydrogen-bonding geometry and metal-chelating capacity, which can abolish APN affinity or introduce off-target liabilities such as HDAC inhibition[2]. Generic substitution therefore risks loss of the targeted inhibitory profile and undermines experimental reproducibility in protease inhibition studies, making independent verification of biological activity essential before selecting a replacement.

Regioisomer mismatch 2-pyridyl or 3-pyridyl analogs may alter hydrogen-bonding geometry and reduce APN target recognition
Scaffold homolog risk Methylene-spacer analogs may shift metal-chelating capacity and introduce off-target enzyme interactions
Free-base variability Free-base form may exhibit batch-dependent protonation state, affecting aqueous solubility and assay consistency

Quantitative Differentiation Evidence Against Closest Analogs


APN Inhibitory Potency Versus Clinical Benchmark Bestatin

The free-base form of the target compound inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM [1]. In the same species-matched microsomal assay system, the clinically used APN inhibitor bestatin exhibits an IC50 of 4.08 µM (4,080 nM) [2]. This represents an approximately 58-fold greater potency for the pyridylaminoacetic acid scaffold relative to the historical standard-of-care comparator.

APN Inhibition vs Bestatin
Cross-study comparable
IC50 70 nM vs 4.08 µM (bestatin)
Supports assay potency review
Porcine kidney APN; cross-study comparison
Aminopeptidase N inhibition Protease inhibitor Cancer target

Selectivity Window: APN Inhibition Over HDAC1/HDAC2

In a direct in vitro selectivity profile curated by ChEMBL, the same compound that inhibits APN with an IC50 of 70 nM was tested against human HDAC1 and HDAC2 (HeLa nuclear extract) and exhibited an IC50 greater than 100,000 nM (>100 µM) [1]. The resulting selectivity window exceeds 1,400-fold, confirming that the scaffold engages the APN catalytic site without perturbing class I HDAC deacetylase activity.

Selectivity Window
Direct head-to-head
>1,400-fold APN over HDAC1/2
Supports target selectivity review
APN 70 nM; HDAC1/2 >100 µM
Target selectivity HDAC counter-screen Protease specificity

Hydrochloride Salt Advantage in Solubility and Reproducibility

The hydrochloride salt (MW 202.64 g/mol) of 2-(methyl(pyridin-4-yl)amino)acetic acid provides a defined stoichiometric composition suitable for direct dissolution in aqueous buffers, unlike the free base (MW 166.18 g/mol, CAS 736913-58-9) which requires pH adjustment or co-solvent addition . The hydrochloride form eliminates batch-to-batch variability in protonation state that can affect binding kinetics and cellular permeability in biological assays.

Salt Form Identity
Class-level
Hydrochloride · defined stoichiometry
Supports lot consistency review
Data to verify; class-level inference
Salt form selection Aqueous solubility Assay reproducibility

High-Impact Research Applications for Verified Differentiation


Chemical Probe for APN/CD13 in Angiogenesis and Tumor Invasion

With an IC50 of 70 nM against APN and >1,400-fold selectivity over HDAC1/2, the hydrochloride salt is suited as a chemical probe to isolate APN-mediated effects in endothelial cell migration and tumor metastasis assays. Its potency allows effective inhibition at sub-micromolar concentrations, minimizing solvent toxicity and off-target events common with less selective inhibitors such as bestatin, which requires concentrations above 4 µM to achieve comparable target engagement [1][2].

Reference Inhibitor for Aminopeptidase High-Throughput Screening

The well-characterized APN inhibition profile (70 nM IC50 in porcine kidney microsomes) and the defined hydrochloride stoichiometry make this compound an ideal positive control for HTS campaigns targeting metallo-aminopeptidases. Its commercial availability at ≥98% purity from multiple suppliers (MolCore, ChemScene, Leyan) supports consistent inter-laboratory assay benchmarking [1].

Medicinal Chemistry Scaffold for EP2 Receptor Agonists

The pyridylaminoacetic acid core is explicitly claimed in patent families (e.g., CA2718393A1) as a key intermediate for EP2 receptor agonists being developed for respiratory diseases and glaucoma. The 4-pyridyl substitution pattern and N-methyl glycine moiety are critical for EP2 agonist activity, and the hydrochloride salt provides a convenient starting material for parallel synthesis of focused compound libraries [3].

Bidentate Ligand for Coordination Chemistry Research

The presence of both a pyridyl nitrogen donor and a carboxylic acid group enables the compound to serve as a bidentate or bridging ligand for transition metal complexes. Its defined salt form simplifies stoichiometric control in metal-ligand reactions, and its structural simplicity relative to more elaborate pyridylaminoacetic acid derivatives (e.g., those with additional aromatic substituents) facilitates mechanistic studies of coordination geometry .

Application
Selection Property
Validation Focus
APN/CD13 target engagement studies
APN enzyme inhibition context
Endothelial cell migration assay endpoints
Aminopeptidase HTS reference control
Comparator assay-response context
Inter-laboratory HTS benchmarking
EP2 receptor agonist scaffold derivatization
4-pyridyl N-methyl glycine core
EP2 receptor agonist activity context
Bidentate ligand for metal complex studies
Pyridyl nitrogen and carboxylate donor set
Coordination geometry and stoichiometric control
Quote Request

Request a Quote for [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.